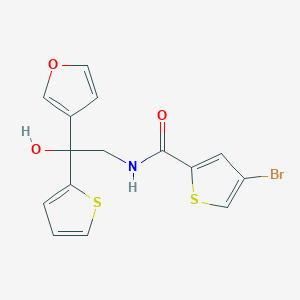

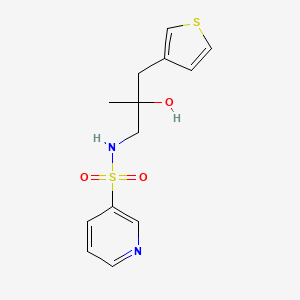

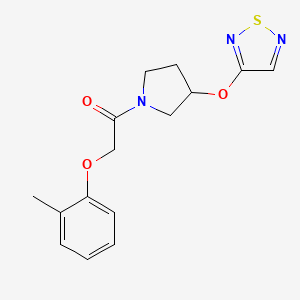

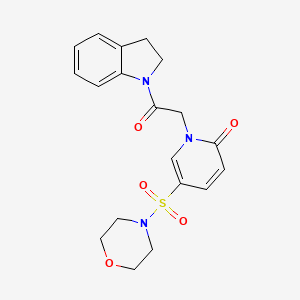

![molecular formula C15H25N3 B2435587 (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine CAS No. 938307-34-7](/img/structure/B2435587.png)

(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

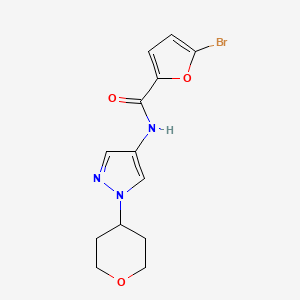

“(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine” is a chemical compound with the molecular formula C15H25N3 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine was synthesized . The reaction involved the use of hydrazine in ethanol at 70°C .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Aplicaciones Científicas De Investigación

Synthesis and Characterization

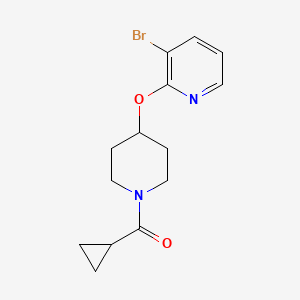

Synthesis Techniques : The synthesis of related compounds, like 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, involves specific chemical processes, characterized by NMR and mass spectroscopy techniques (Grijalvo, Nuñez, & Eritja, 2015).

Chemical Structure Analysis : Complexes involving similar compounds, such as mefenamic acid and piperazine derivatives, show significant CH···π interactions, crucial for their final structure formation (Fonari, Ganin, Vologzhanina, Antipin, & Kravtsov, 2010).

Medicinal Applications

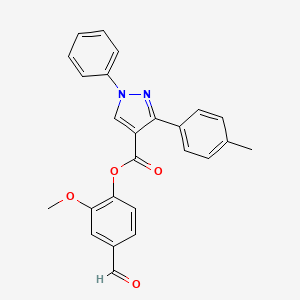

Antimicrobial and Antiproliferative Activities : Certain derivatives, like 1,3,4-Oxadiazole N-Mannich Bases, display broad-spectrum antibacterial activities and anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Anticancer Properties : Some 1,2,4-triazine derivatives bearing piperazine amide moiety demonstrate significant anticancer activities against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Material Science Applications

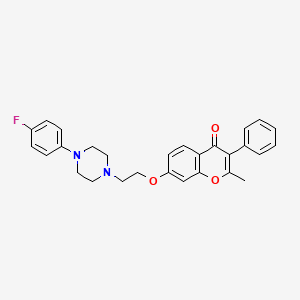

- CO2 Capture : Piperazine-immobilized polymeric membranes have shown high CO2 separation performance, highlighting their potential in gas separation technologies (Taniguchi et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. For example, compounds with similar structures have been studied for their potential as serotonin receptor inhibitors .

Propiedades

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-13-5-3-6-15(14(13)2)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYMSNMOTSGECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2435504.png)

![N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2435506.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2435508.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine](/img/structure/B2435513.png)

![2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2435514.png)

![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)